3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester
Description
Molecular Architecture and Crystallographic Analysis
This compound (CAS: 957198-28-6) is a specialized boronic ester with the molecular formula C15H22BClN2O3 and a molecular weight of 324.61 g/mol. The compound's IUPAC name is 4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine. This compound represents an important class of functionalized pyridine derivatives containing a boronic acid pinacol ester moiety.
The molecular architecture consists of a pyridine core with three key functional groups: a chlorine atom at position 3, a morpholino group at position 2, and a boronic acid pinacol ester moiety at position 4. The structural arrangement can be represented by the SMILES notation: CC1(C)OB(OC1(C)C)C1=C(Cl)C(=NC=C1)N1CCOCC1. This notation captures the connectivity of the atoms, highlighting the tetramethyl-1,3,2-dioxaborolane ring connected to the pyridine core.
Physical characterization indicates that this compound typically exists as a white to light brown crystalline solid. While specific crystallographic data for this exact compound is not provided in the available literature, related compounds such as 2-Morpholinopyridine-4-boronic acid pinacol ester exhibit melting points in the range of 82-88°C. This suggests that our target compound would likely possess similar thermophysical properties.
The molecular structure of this compound presents interesting conformational features due to the potential for rotational constraints between the pyridine ring and both the morpholino and pinacol boronate moieties. The presence of the chlorine atom at position 3 introduces additional electronic effects that influence the overall molecular geometry and reactivity.
Spectroscopic Profiling (¹H/¹³C NMR, ¹¹B NMR, IR)
Spectroscopic characterization of this compound provides crucial insights into its structural and electronic properties. Multiple spectroscopic techniques offer complementary information about different aspects of the molecular structure.
In proton nuclear magnetic resonance (¹H NMR) spectroscopy, this compound would exhibit distinctive signals for the aromatic protons of the pyridine ring, typically appearing in the chemical shift range of 7.0-9.0 ppm. The morpholino group would show characteristic signals for its methylene protons, generally appearing as two sets of triplets in the range of 3.5-4.0 ppm for the protons adjacent to oxygen and 2.5-3.0 ppm for those adjacent to nitrogen. The methyl groups of the pinacol moiety would appear as a singlet at approximately 1.3-1.4 ppm, representing all 12 protons due to their chemical equivalence.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy would reveal signals for the pyridine carbons in the aromatic region (120-160 ppm), with the carbon bonded to boron typically showing broadening due to quadrupolar relaxation effects from the boron nucleus. The morpholino carbons would appear in the 40-70 ppm range, with carbons adjacent to oxygen resonating downfield compared to those adjacent to nitrogen. The quaternary carbons of the pinacol unit would typically appear around 83-85 ppm, while the methyl carbons would resonate around 24-25 ppm.
Boron-11 nuclear magnetic resonance (¹¹B NMR) spectroscopy is particularly informative for boronic acid derivatives. Based on studies of similar boronic acid pinacol esters, we would expect a characteristic signal in the range of 26-31 ppm, reflecting the trigonal planar geometry around the boron atom. The table below summarizes typical ¹¹B NMR parameters for boronic acid pinacol esters similar to our target compound:
| Parameter | Typical Range for Boronic Esters | Notes |
|---|---|---|
| δiso (ppm) | 26.5-30.3 | Chemical shift relative to solid NaBH4 |
| CQ (MHz) | 2.66-2.89 | Quadrupolar coupling constant |
| ηQ | 0.37-0.68 | Asymmetry parameter |
| Ω (ppm) | 10-30 | Chemical shift anisotropy span |
| κ | -0.25-0.60 | Skew parameter |
These parameters, derived from the analysis of various boronic esters, provide a framework for understanding the electronic environment around the boron atom in this compound.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The carbon-oxygen-boron stretching vibrations of the boronic ester typically appear in the 1350-1380 cm⁻¹ range. The pyridine ring would show carbon-carbon and carbon-nitrogen stretching bands in the 1400-1600 cm⁻¹ region. The morpholino group would contribute carbon-oxygen-carbon stretching bands around 1100-1200 cm⁻¹ and carbon-nitrogen stretching around 1200-1350 cm⁻¹.
X-ray Diffraction Studies of Boronate Coordination Geometry
X-ray diffraction studies provide definitive information about the three-dimensional structure and coordination geometry of compounds like this compound. While specific X-ray data for this exact compound is not presented in the available literature, analyses of similar boronate esters inform our understanding of its likely structural features.
The boronate coordination geometry typically features a trigonal planar arrangement around the boron atom. In related pinacolboronate esters, the boron atom sits at the center of a trigonal planar environment with oxygen-boron-carbon angles slightly larger than 120° and oxygen-boron-oxygen angles of approximately 113°. This geometry reflects the sp² hybridization of the boron atom, which possesses an empty p-orbital perpendicular to this plane.
The orientation of the pinacol boronate ring relative to the pyridine core is of particular interest. X-ray structural analysis of several boronic acid pinacol esters has revealed that this orientation is significantly influenced by neighboring substituents. Specifically, ortho-positioned carboxylic esters cause a nearly perpendicular orientation of the pinacolborane unit with respect to the aromatic ring, while ortho-positioned amides cause the pinacolborane unit to orient itself nearly co-planar with the ring.
In the case of this compound, the presence of both the chlorine atom and the morpholino group at positions ortho to the boronic ester would likely influence this orientation. The morpholino group, functioning somewhat like an amide in terms of its electronic properties, might favor a more co-planar arrangement of the boronate ring with the pyridine core.
Studies of related pyridine boronic acid derivatives have shown that the dihedral angle between the boronic acid/ester functional group and the aromatic system (denoted as φCCBO) correlates with observable nuclear magnetic resonance parameters, particularly the chemical shift anisotropy span (Ω). This correlation provides a link between diffraction-derived structural parameters and spectroscopic observables.
The crystal packing of such compounds is typically stabilized by a network of intermolecular interactions, including potential hydrogen bonds involving the morpholino nitrogen and oxygen atoms, as well as π-π stacking interactions between pyridine rings. The overall three-dimensional arrangement would be expected to optimize these non-covalent interactions while minimizing steric repulsions between the bulky pinacol and morpholino groups.
Computational Modeling of Boron Electric Field Gradients
Computational modeling provides valuable insights into the electronic structure and properties of this compound, particularly regarding the boron electric field gradients which significantly influence the observed nuclear magnetic resonance parameters.
Studies on boronic acid derivatives have successfully employed density functional theory methods to calculate the boron-11 electric field gradient and magnetic shielding tensors. The best agreement between experimental and calculated results was found using the generalized gradient approximation with the revised Perdew-Burke-Ernzerhof functional. These computational approaches enable prediction of nuclear magnetic resonance parameters that can be compared with experimental data to validate structural models.
For boronic acid pinacol esters, calculations reveal a correlation between the chemical shift anisotropy span (Ω) and the dihedral angle (φCCBO) that describes the orientation of the boronic acid/ester functional group relative to the attached aromatic system. This relationship is particularly relevant for this compound, where the presence of both chlorine and morpholino substituents would influence this dihedral angle.
Computational studies indicate that boronic esters tend to have smaller quadrupolar coupling constants and spans compared to free boronic acids. The spans for boronic esters typically range from 10 to 30 ppm, while for boronic acids, they can reach up to 40 ppm. This difference reflects the electronic effects of the pinacol group on the boron center.
The table below summarizes predicted boron-11 nuclear magnetic resonance parameters for this compound based on computational studies of related compounds:
| Parameter | Expected Range | Influencing Factors |
|---|---|---|
| δiso (ppm) | 26-31 | Electronic effects of substituents |
| CQ (MHz) | 2.7-2.9 | Local symmetry around boron |
| ηQ | 0.4-0.6 | Deviation from axial symmetry |
| Ω (ppm) | 15-25 | Dihedral angle φCCBO |
| κ | -0.3-0.6 | Shape of the chemical shift anisotropy tensor |
For this compound, the electron-withdrawing chlorine and the electron-donating morpholino group would create a unique electronic environment around the boron atom. Computational modeling would predict specific electric field gradient tensor values reflecting this environment, which could be compared with experimental nuclear magnetic resonance data to enhance our understanding of the electronic properties of this compound.
The small boron chemical shift anisotropy in such compounds has been discussed in terms of both paramagnetic shielding contributions and diamagnetic shielding contributions. The balance of these contributions is influenced by several factors, including hydrogen bonding interactions, the dihedral angle φCCBO, and the electronic nature of substituents on the aromatic ring.
Properties
IUPAC Name |
4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOSNAIBGPIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585977 | |
| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957198-28-6 | |
| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition-Metal Catalyzed Borylation of Halo-Substituted Pyridine Derivatives
A common and effective method to prepare boronic acid pinacol esters is the palladium-catalyzed borylation of halo-substituted aromatic or heteroaromatic compounds. For this compound, the key precursor is usually a 3-chloro-2-(4-morpholino)pyridine bearing a suitable leaving group (such as bromine or iodine) at the 4-position.
-
- Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2
- Bis(pinacolato)diboron (B2Pin2) as the boron source
- Bases such as potassium acetate, potassium carbonate, or sodium carbonate
- Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME)
-
- Inert atmosphere (argon or nitrogen)
- Temperature range: 80–110 °C
- Reaction time: 12–48 hours depending on conditions and scale
Mechanism :
The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic acid pinacol ester.
Example from Literature
A representative procedure involves:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-Chloro-2-(4-morpholino)pyridine-4-bromo derivative (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh3)4 (5 mol%), potassium acetate (2 equiv), 1,4-dioxane, 90 °C, 12 h, argon atmosphere | 60-80% | Typical borylation conditions with moderate to good yield |
| 2 | Purification by silica gel chromatography (eluent: dichloromethane/methanol mixtures) | - | Product isolated as white solid |
This method is consistent with general Suzuki-Miyaura borylation protocols adapted for heteroaromatic systems bearing morpholino and chloro substituents.
Alternative Synthetic Routes
Direct Borylation via Iridium Catalysis
Although less common for this specific compound, iridium-catalyzed C–H borylation can be employed to directly borylate the pyridine ring at the 4-position without prefunctionalization. This method requires:
- Iridium catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands
- Bis(pinacolato)diboron
- Mild heating (80–100 °C)
- Longer reaction times and regioselectivity challenges due to multiple reactive sites on pyridine
This approach is less reported for 3-chloro-2-(4-morpholino)pyridine substrates but offers a potential route avoiding halogenated precursors.
Key Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C15H22BClN2O3 |
| Molecular Weight | 324.6 g/mol |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 |
| Base | Potassium acetate, potassium carbonate |
| Solvent | 1,4-Dioxane, toluene, dimethoxyethane |
| Temperature | 80–110 °C |
| Reaction Time | 12–48 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Yield Range | 60–80% typical in optimized conditions |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is utilized in the development of pharmaceuticals, particularly as a building block for creating biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols and other nucleophiles, making it valuable in drug design.
Case Study:
A study demonstrated the synthesis of novel inhibitors for protein kinases using this compound as a precursor. The resulting compounds showed promising activity against various cancer cell lines, indicating its potential in targeted cancer therapies .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate in the preparation of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which is essential for constructing diverse molecular architectures.
Data Table: Suzuki-Miyaura Reaction Conditions
| Reaction Component | Role | Example Use Case |
|---|---|---|
| This compound | Coupling partner | Synthesis of aryl amines |
| Aryl halide | Reactant | Formation of biphenyl compounds |
| Catalyst | Palladium-based catalyst | Facilitating cross-coupling |
| Base | Potassium carbonate | Maintaining reaction conditions |
Proteomics Research
The compound is also employed in proteomics for labeling and detecting proteins. Its boronate group can selectively bind to glycoproteins, allowing for their enrichment and subsequent analysis via mass spectrometry.
Case Study:
Research has shown that using this boronic acid derivative enhances the detection sensitivity of glycosylated proteins in complex biological samples. The ability to isolate these proteins facilitates deeper insights into cellular processes and disease mechanisms .
Mechanism of Action
The mechanism by which 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS: 957198-29-7)
- Structural Difference : Fluorine replaces chlorine at position 3.
- Reactivity : Fluorine’s smaller atomic radius and stronger electron-withdrawing nature may increase coupling reactivity compared to chlorine. However, chlorine’s bulkiness could improve steric control in reactions.
- Commercial Data: Purity >96%, annual sales volume 61 bottles (vs. 582 for non-boronated analogs), indicating niche applications .
4-Chloropyridine-3-boronic acid pinacol ester (CAS: 452972-15-5)
- Structural Difference : Positional isomer with chlorine at pyridine position 4 and boronic ester at position 3.
Morpholino-Containing Analogs
6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester (CAS: 485799-04-0)
- Structural Difference: Morpholino group at pyridine position 6 instead of 2.
- Synthesis : Prepared via substitution and borylation of 2,5-dibromopyridine, similar to methods for the target compound .
3-(4-Morpholino)phenylboronic acid pinacol ester (CAS: 852227-95-3)
- Structural Difference: Morpholino attached to a phenyl ring instead of pyridine.
- Applications: Preferred for non-heteroaryl couplings; lower electron-deficient nature compared to pyridine-based analogs may limit use in electron-poor systems .
Heterocyclic Variants
2-(Morpholino)pyrimidine-5-boronic acid pinacol ester
Suzuki-Miyaura Coupling Performance
- Target Compound: Demonstrates moderate reactivity due to chlorine’s electron-withdrawing effect and morpholino’s electron-donating nature. Optimal for couplings with aryl iodides/bromides under Pd(dppf)Cl₂ catalysis .
- Fluoro Analog : Higher reactivity observed in couplings with chlorinated partners due to fluorine’s inductive effects .
- Pyrimidine Analogs : Require higher temperatures (80–100°C) for efficient coupling, reflecting increased stability of the boronate intermediate .
Commercial Availability and Cost Analysis
Note: The target compound’s pricing is less transparent, likely due to lower commercial demand compared to fluoro and pyrimidine-based analogs .
Biological Activity
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS No. 957198-28-6) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C15H22BClN2O3 and a molecular weight of 324.61 g/mol. Its structure includes a pyridine ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of certain proteins and enzymes. This property is particularly useful in the development of inhibitors for various therapeutic targets.
Case Studies and Research Findings
- Antimalarial Activity : A study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity demonstrated that structural modifications could significantly affect aqueous solubility and metabolic stability, which are crucial for drug efficacy (PMC11345840). Although not directly related to our compound, the findings underscore the importance of structural optimization in enhancing biological activity.
- Enzyme Inhibition : Research into pyrido[3,4-d]pyrimidine inhibitors showed that similar structural frameworks could inhibit key enzymes involved in disease processes (ACS Publications). This suggests that this compound may also exhibit enzyme inhibition capabilities, warranting further investigation.
Biological Activity Table
Safety and Handling
As with many chemical compounds, safety precautions must be taken when handling this compound. It is classified under hazardous materials with risk statements indicating potential toxicity (Risk Code: R25) and requires proper laboratory protocols for handling and disposal.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Aryl halides (e.g., bromo or chloro derivatives) are reacted with boronic acid pinacol esters using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane. The morpholino group is introduced via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥95% .
Q. What precautions are necessary for handling and storing this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of the boronic ester. Avoid moisture and strong acids/bases, which degrade the pinacol ester .
- Storage : Store at 0–6°C in sealed, desiccated containers. Long-term stability tests suggest negligible decomposition at –20°C for >6 months .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are typical reaction conditions?
- Conditions : React with aryl/heteroaryl halides (1.2 equiv) using Pd(dba)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ (3 equiv) in degassed toluene/water (4:1) at 80°C for 12–24 hours .
- Workup : Extract with DCM, dry over MgSO₄, and concentrate. Yields range from 60–85% depending on steric/electronic effects of coupling partners .
Advanced Research Questions
Q. How does the morpholino substituent influence the electronic and steric properties of this boronic ester in cross-coupling reactions?
- Electronic Effects : The morpholino group acts as an electron-donating substituent, enhancing the electron density at the pyridine ring. This increases oxidative addition efficiency with Pd(0) catalysts .
- Steric Effects : The morpholine ring introduces steric hindrance at the 2-position, potentially reducing undesired side reactions (e.g., protodeboronation) but may slow transmetallation in bulky substrates .
Q. What advanced analytical techniques are recommended for characterizing reaction intermediates and byproducts?
- NMR : ¹¹B NMR (128 MHz, CDCl₃) confirms boronic ester integrity (δ ~30 ppm). ¹H/¹³C NMR identifies substitution patterns and detects morpholino group protons (δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₃BN₂O₃: calc. 298.18, observed 298.17) .
- X-ray Crystallography : Resolves steric clashes in Pd-ligand complexes, aiding mechanistic studies .
Q. How does the chloro substituent at the 3-position affect regioselectivity in sequential functionalization reactions?
- Directed Functionalization : The chloro group can act as a directing group for C–H activation or be replaced via SNAr reactions. For example, Pd-catalyzed amination at the 3-position proceeds with NH₃/amines in dioxane at 100°C .
- Competing Pathways : Competing deborylation is minimized by using bulky ligands (e.g., XPhos) and low temperatures (0–25°C) .
Q. What strategies mitigate low yields or side reactions in large-scale syntheses involving this compound?
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to balance activity and stability. Additives like TBAB (tetrabutylammonium bromide) improve solubility in biphasic systems .
- Byproduct Analysis : LC-MS monitors protodeboronation (yielding 3-chloro-2-morpholinopyridine) or homocoupling. Adjust stoichiometry (1:1.5 boronic ester:halide) and degassing protocols to suppress these pathways .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
